molecular formula C26H23NO5 B13466328 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid

Cat. No.: B13466328
M. Wt: 429.5 g/mol
InChI Key: ZRNHRAPCGXLTNK-UHFFFAOYSA-N
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Description

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid is a complex organic compound with a molecular structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a tetrahydroquinoline moiety, and an acetic acid functional group. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties.

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetic acid

InChI

InChI=1S/C26H23NO5/c28-25(29)16-31-18-11-12-24-17(14-18)6-5-13-27(24)26(30)32-15-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-12,14,23H,5-6,13,15-16H2,(H,28,29)

InChI Key

ZRNHRAPCGXLTNK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OCC(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid typically involves multiple steps One common method starts with the protection of the amine group in the tetrahydroquinoline using the Fmoc groupThe reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the multiple steps required for its synthesis. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid involves its interaction with specific molecular targets. The Fmoc group can protect amine functionalities during peptide synthesis, preventing unwanted side reactions. The tetrahydroquinoline moiety can interact with biological targets, potentially modulating their activity. The acetic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid apart from similar compounds is its unique combination of the Fmoc group, tetrahydroquinoline moiety, and acetic acid functionality. This combination provides a versatile scaffold for various chemical modifications and applications in different fields of research .

Biological Activity

The compound 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid is a derivative of tetrahydroquinoline and has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H25NO4C_{25}H_{25}NO_4, with a molecular weight of approximately 399.44 g/mol. Its structure features a fluorenylmethoxycarbonyl group and a tetrahydroquinoline moiety, which are critical for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can modulate various biological pathways, including:

  • Signal Transduction : The compound may influence intracellular signaling cascades.
  • Gene Expression : It could alter the transcription of genes related to metabolic processes.
  • Enzymatic Activity : The compound may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antitumor Activity : Research indicates that derivatives of tetrahydroquinoline exhibit potential anticancer properties by modulating pathways related to cell proliferation and apoptosis.
  • Endocrine Modulation : The compound has been shown to interact with gonadotropin receptors, suggesting possible applications in fertility treatments and hormone-dependent disorders .
  • Neuroprotective Effects : Some studies suggest that the compound may offer neuroprotective benefits by influencing neurotransmitter systems.

Case Study 1: Antitumor Properties

A study conducted on tetrahydroquinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis in cancer cells through the modulation of Bcl-2 family proteins.

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

Case Study 2: Endocrine Modulation

In a clinical trial assessing the effects of tetrahydroquinoline derivatives on FSH receptor activity, it was found that these compounds could mimic or inhibit natural gonadotropins, providing insights into their potential use as contraceptive agents or in treating infertility .

Toxicological Profile

Preliminary toxicity assessments indicate that the compound exhibits low toxicity levels with an LD50 greater than 2000 mg/kg in rodent models. Moreover, it does not show significant mutagenic or carcinogenic properties based on current data .

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